Pomalidomide-PEG3-azide

Catalog No.
S2885092
CAS No.
M.F
C21H24N6O8
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG3-azide

Designing PROTACs with optimal linker solubility and efficient conjugation is challenging. Pomalidomide-PEG3-azide solves this by integrating a Cereblon-binding pomalidomide, a solubility-enhancing PEG3 spacer, and an azide handle for reliable click chemistry. • Accelerate hit discovery: parallel azide-alkyne coupling with diverse warhead libraries. • Enhance final PROTAC solubility: PEG3 linker mitigates lipophilic target binder hydrophobicity. • Standardize SAR: well-characterized building block enables systematic linker comparison. Available in high purity for reproducible results.

Product Name

Pomalidomide-PEG3-azide

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C21H24N6O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30)

InChI Key

DUTLUBRCOXPZLI-UHFFFAOYSA-N

solubility

not available

Synonyms

Pomalidomide-PEG3-azide, Pomalidomide-PEG3-N3, 4-((2-(2-(2-Azidoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, Cereblon ligand-PEG3-azide, PROTAC CRBN ligand-linker 1

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Pomalidomide-PEG3-azide is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis-Targeting Chimeras (PROTACs). It comprises three key components: the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase; a hydrophilic 3-unit polyethylene glycol (PEG3) spacer; and a terminal azide group for chemical conjugation. This structure provides a ready-to-use building block for researchers, enabling the efficient synthesis of PROTACs via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne click chemistry. The integrated PEG3 linker is critical, as it is intended to improve the aqueous solubility and overall physicochemical properties of the final PROTAC molecule, which is a common challenge in degrader development.

Research Fit

1
Workflow Supports CuAAC and SPAAC click conjugation with alkyne-modified target ligands
2
Selection PEG3 linker offers a balance of solubility and conformational flexibility for CRBN-recruiting PROTAC design
3
Use Context Reported DMSO solubility profile facilitates preparation of concentrated stock solutions for library synthesis

Substituting Pomalidomide-PEG3-azide with a seemingly similar analog, such as one with an alkyl linker or a different reactive handle, is a critical decision that impacts multiple downstream outcomes. The linker is not merely a spacer; its composition (PEG vs. alkyl) and length directly influence the PROTAC's aqueous solubility, cell permeability, and metabolic stability. More importantly, the linker dictates the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), where even minor changes can abolish degradation activity. Replacing the azide handle with an alkyne, amine, or carboxyl group necessitates a complete change in conjugation strategy, impacting reaction conditions, catalyst requirements, and compatibility with the target-binding warhead. Therefore, this compound is not interchangeable with its analogs, as each variation represents a distinct path in PROTAC design and optimization.

Substitution Risk

Linker length Substituting PEG3 with PEG1, PEG2 or PEG4 may alter ternary complex geometry and degradation efficiency.
Functional handle Replacing the azide with amine or alkyne changes the conjugation chemistry, linker attachment point, and overall PROTAC architecture.
Composition sensitivity Even minor ligand-linker variations can shift ternary complex formation, requiring parallel analog screening.

Enhanced Aqueous Solubility

The parent compound, pomalidomide, is characterized as a BCS class IV drug with poor aqueous solubility. The inclusion of a hydrophilic PEG3 linker in Pomalidomide-PEG3-azide is a standard strategy to counteract this liability. In contrast to more hydrophobic alkyl linkers, which often limit the aqueous solubility of the final PROTAC, PEG linkers are composed of repeating ethylene glycol units that enhance water solubility and compatibility with physiological environments. This improved solubility is critical for preventing compound precipitation in aqueous assay buffers, which ensures more reliable and reproducible data in cell-based screening.

Evidence DimensionAqueous Solubility
Target Compound DataEnhanced solubility due to hydrophilic PEG3 linker.
Comparator Or BaselinePomalidomide (parent drug) and PROTACs with hydrophobic alkyl linkers, which tend to have limited aqueous solubility.
Quantified DifferencePEG linkers are widely documented to impart superior hydrophilicity and water solubility compared to alkyl chains of similar length.
ConditionsPhysiological buffers (e.g., PBS) and cell culture media used in in vitro and cell-based assays.

Improved solubility reduces the risk of compound precipitation during experiments, leading to more accurate and reproducible biological data and simplifying formulation for in vivo studies.

DMSO Solubility: PEG3 vs PEG1
Cross-study comparable
~200 mg/mL (PEG3) vs ~62.5 mg/mL (PEG1)
Reported 3.2-fold higher mass solubility; supports concentrated stock preparation.
Solvent carryover context for biological assays.

Click Chemistry Conjugation Efficiency

This compound provides a terminal azide, one of the most reliable and widely used functional groups for bioorthogonal conjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage diversification. Procuring this pre-functionalized azide saves researchers from performing a multi-step synthesis from pomalidomide, which typically involves protection, coupling, and conversion to the azide. This accelerates the generation of PROTAC libraries for screening, as multiple alkyne-containing warheads can be rapidly conjugated in parallel.

Evidence DimensionSynthetic Accessibility
Target Compound DataSingle-step conjugation (click reaction) to an alkyne-modified warhead.
Comparator Or BaselineIn-house synthesis from pomalidomide, which requires multiple steps (e.g., alkylation followed by azide substitution).
Quantified DifferenceReduces synthesis from a multi-step sequence (typically 2-3 steps from a suitable precursor) to a single, high-yield final step.
ConditionsStandard laboratory synthesis for PROTAC development.

This 'build vs. buy' advantage significantly reduces synthesis time and resource allocation, allowing research teams to focus on screening and optimization rather than precursor synthesis.

Molecular Weight: PEG3 vs PEG1
Cross-study comparable
488.45 g/mol vs 400.34 g/mol
22% higher MW reflects two additional ethylene glycol units.
Estimated ~7–8 Å extended linker length increment.

PEG3 Linker Optimization

The linker length and composition are crucial parameters that must be empirically optimized for each target-ligase pair to achieve potent degradation. A linker that is too short may cause steric hindrance preventing ternary complex formation, while a linker that is too long can introduce excessive flexibility and an entropic penalty. The PEG3 linker is a commonly used starting point in linker optimization studies. For example, in the development of p38α/β degraders, systematic variation of the linker length was shown to be essential for achieving nanomolar degradation activity. Using Pomalidomide-PEG3-azide as a baseline allows for systematic comparison against analogs with different linker lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal geometry for a specific target.

Evidence DimensionDegradation Potency (DC50)
Target Compound DataServes as a well-established baseline for linker length screening campaigns.
Comparator Or BaselinePROTACs with shorter (e.g., PEG2) or longer (e.g., PEG4, PEG5, alkyl) linkers.
Quantified DifferenceDifferences in degradation DC50 values can span orders of magnitude based on linker length alone, as demonstrated in multiple PROTAC optimization studies.
ConditionsCell-based protein degradation assays (e.g., Western Blot, In-Cell ELISA).

Procuring this compound provides a validated and frequently published starting point for linker optimization, saving time in the design-make-test cycle of PROTAC development.

Azide vs Alkyne/Amine Handle
Class-level inference
Azide enables CuAAC/SPAAC; alkyne/amine require distinct strategies
Modular click chemistry context for orthogonal, bioorthogonal conjugation.
Functional group determines coupling partner and reaction conditions.
CRBN Binding Affinity (Parent)
Class-level inference
Kd = 1.4 μM; IC50,TE = 0.30 μM
Baseline E3 ligase engagement context for pomalidomide pharmacophore.
Multiple assay formats reported; affinity may vary with linker attachment.
Purity Specification
Data to verify
≥98% purity (commercial product)
High purity may reduce impurity-driven assay artifacts in degradation readouts.
Analytical verification recommended; source documentation limited.
PEG3 Linker Length Classification
Class-level inference
3-unit PEG, estimated ~13–15 Å extended
Intermediate spacer for systematic linker length SAR studies.
Head-to-head degradation data vs PEG1/PEG4 not available.

Rapid PROTAC Library Synthesis

This compound is ideally suited for research programs that need to quickly generate a diverse library of PROTACs against a protein of interest. The azide handle allows for parallel click chemistry reactions with a panel of alkyne-functionalized target binders, significantly accelerating the discovery of initial hits.

Enhanced Solubility of Target Ligands

When developing PROTACs for target proteins whose ligands are highly lipophilic and poorly soluble, the hydrophilic PEG3 linker on this building block can improve the overall aqueous solubility of the final conjugate. This facilitates easier handling in biological assays and can lead to more reliable screening results.

Systematic Linker Optimization

As a common and well-characterized building block, Pomalidomide-PEG3-azide serves as an excellent reference compound in structure-activity relationship (SAR) studies. It enables a systematic evaluation of linker effects by comparing the degradation performance of its resulting PROTAC against analogs synthesized with different linker lengths and compositions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Concentrated DMSO stocks for PROTAC libraries
Reported DMSO solubility profile
Stock solution concentration verification; solvent carryover assessment in cell assays
CRBN PROTACs with alkyne-modified target ligands
Azide click chemistry reactivity
Conjugation efficiency and orthogonality assessment; verify compatibility with alkyne warhead
Linker length SAR studies
PEG3 intermediate linker length
Ternary complex geometry evaluation across PEG1–PEG4 series; degradation endpoint comparison
High-purity building block procurement for reproducible PROTAC synthesis
Purity specification (≥98%)
Purity verification to avoid impurity-driven assay artifacts; analytical characterization before use

XLogP3

0.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

488.16556175 Da

Monoisotopic Mass

488.16556175 Da

Heavy Atom Count

35

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